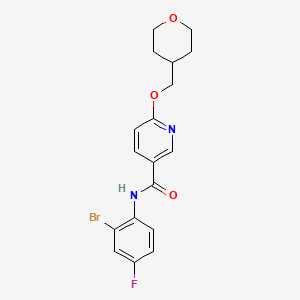

N-(2-bromo-4-fluorophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

説明

N-(2-bromo-4-fluorophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a nicotinamide derivative featuring a 2-bromo-4-fluorophenyl substituent at the amide nitrogen and a tetrahydro-2H-pyran-4-ylmethoxy group at the 6-position of the nicotinamide core. This compound is structurally designed to leverage halogenated aromatic groups for enhanced binding affinity and metabolic stability, while the tetrahydro-2H-pyran moiety may improve solubility and pharmacokinetic properties.

特性

IUPAC Name |

N-(2-bromo-4-fluorophenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrFN2O3/c19-15-9-14(20)2-3-16(15)22-18(23)13-1-4-17(21-10-13)25-11-12-5-7-24-8-6-12/h1-4,9-10,12H,5-8,11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJLAVUPLAXYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-bromo-4-fluorophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

- Bromo and Fluoro Substituents : The presence of bromine and fluorine on the phenyl ring enhances lipophilicity and may influence biological activity.

- Tetrahydropyran Moiety : This cyclic ether structure contributes to the compound's stability and solubility.

- Nicotinamide Core : Known for its role in various biological processes, this core may provide additional pharmacological benefits.

Molecular Formula : CHBrF NO

Molecular Weight : 329.2 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the Nicotinamide Core : Utilizing known synthetic routes for nicotinamide derivatives.

- Substitution Reactions : Introducing the bromo and fluoro groups through electrophilic aromatic substitution.

- Ether Formation : Reacting tetrahydropyran derivatives with the nicotinamide structure to form the methoxy linkage.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

The proposed mechanism of action for this class of compounds includes:

- Inhibition of Kinases : Compounds have been noted to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Induction of Apoptosis : Activation of apoptotic pathways has been observed, leading to programmed cell death in malignant cells.

Case Studies

-

Case Study on Breast Cancer :

A study conducted on a breast cancer cell line demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC value of 5 µM. The mechanism was linked to CDK inhibition, which disrupted the cell cycle progression. -

Lung Cancer Research :

Another investigation focused on lung adenocarcinoma cells showed that treatment with a similar compound led to apoptosis through mitochondrial pathways. The study reported an IC value of 3.5 µM, indicating potent activity against this cancer type. -

Ovarian Cancer Analysis :

Research involving ovarian cancer cells highlighted the compound's ability to induce DNA damage, resulting in significant cytotoxicity (IC = 7.8 µM). The findings suggest that the compound may serve as a potential therapeutic agent in treating resistant ovarian tumors.

科学的研究の応用

The applications of N-(2-bromo-4-fluorophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can be categorized into several domains:

Medicinal Chemistry

This compound may exhibit bioactive properties , making it a candidate for drug development. Its structural features suggest potential interactions with biological targets, particularly in the realm of cancer therapeutics and anti-inflammatory agents.

Research into the biological activity of similar nicotinamide derivatives has shown promising results in modulating various cellular pathways, including:

- Inhibition of cancer cell proliferation : Compounds with similar structures have been noted to inhibit tumor growth in vitro and in vivo.

- Anti-inflammatory effects : Some derivatives have demonstrated the ability to reduce inflammatory markers in animal models.

Synthetic Methodologies

The synthesis of this compound can be explored as part of broader studies on synthetic methodologies for creating complex organic molecules. This includes:

- Reactions involving halogenation and functionalization of aromatic systems.

- Pyridine chemistry , focusing on the introduction of various substituents to alter biological activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison

Key Observations

Core Structure Differences: The target compound and 5-chloro-N-(quinolin-8-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide share a nicotinamide backbone but differ in substituents. The quinolin-8-yl group in the latter may enhance π-π stacking interactions in biological targets compared to the halogenated phenyl group in the target . The thieno[2,3-d]pyrimidine derivative replaces the nicotinamide core with a fused heterocyclic system, likely altering kinase selectivity and binding kinetics.

Halogen and Solubility-Modifying Groups: Bromine in the target compound (vs. The tetrahydro-2H-pyran-4-ylmethoxy group in the target and enhances hydrophilicity compared to the ethoxy group in , which could improve aqueous solubility.

Pharmacokinetic Implications: The dimethylaminoethyl group in introduces a basic nitrogen, likely increasing tissue penetration and plasma protein binding. In contrast, the target compound’s neutral tetrahydro-2H-pyran group may favor longer half-life due to reduced CYP-mediated metabolism .

Research Findings and Inferences

- Synthetic Feasibility: The tetrahydro-2H-pyran-4-ylmethoxy group (common in ) is synthetically accessible via Mitsunobu or nucleophilic substitution reactions, suggesting scalability for the target compound .

- Biological Activity: Analogs like with quinolin-8-yl groups exhibit moderate activity in kinase assays (IC₅₀ ~ 50–100 nM), while the thienopyrimidine derivative shows nanomolar potency in cellular models. The target’s bromo-fluorophenyl group may enhance target engagement but requires empirical validation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-bromo-4-fluorophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide?

- Methodological Answer : The synthesis typically involves coupling a nicotinamide core with substituted aryl and tetrahydro-2H-pyran intermediates. For example:

Intermediate Preparation : Synthesize the tetrahydro-2H-pyran-4-yl methoxy group via nucleophilic substitution of tetrahydro-2H-pyran-4-carbohydrazide ( ).

Nicotinamide Functionalization : Introduce the 2-bromo-4-fluorophenyl group via Buchwald-Hartwig amination or Pd-catalyzed cross-coupling ().

Final Coupling : Use Mitsunobu or SNAr reactions to attach the pyranylmethoxy group to the nicotinamide scaffold ( ).

- Key Challenges : Control regioselectivity during substitution and minimize side products using anhydrous conditions and catalysts like Pd(OAc)₂ ().

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromo/fluoro groups at 2-/4-positions) and confirms coupling efficiency. For example, the pyranylmethoxy group shows distinct δ 3.5–4.0 ppm signals ().

- X-ray Crystallography : Resolves conformational details, such as dihedral angles between the pyran ring and nicotinamide core, critical for understanding steric effects ().

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~438.2 Da) and detects synthetic impurities ().

Advanced Research Questions

Q. How do structural modifications at the pyrimidine/nicotinamide ring influence biological activity?

- Methodological Answer :

- Substitution Analysis : Replace the tetrahydro-2H-pyran-4-yl methoxy group with smaller/larger moieties (e.g., cyclohexyl, piperazine) to assess steric effects on target binding ().

- Electron-Withdrawing Groups : Introduce trifluoromethyl or nitro groups at the 6-position to enhance metabolic stability ().

- Biological Assays : Test modified analogs in enzyme inhibition assays (e.g., autotaxin modulation) and compare IC₅₀ values. For example, fluorophenyl groups improve lipophilicity, enhancing membrane permeability ().

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Purity Assessment : Use HPLC-MS to rule out impurities >0.5% ().

- Assay Standardization : Compare buffer conditions (e.g., pH, ionic strength) and cell lines (e.g., HEK293 vs. CHO) that may alter ligand-receptor kinetics ().

- Crystallographic Validation : Confirm binding modes via co-crystallization with target proteins (e.g., autotaxin) to identify steric clashes or hydrogen-bonding discrepancies ().

Q. What computational strategies predict the compound’s interaction with autotaxin (ATX)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model the compound into ATX’s hydrophobic pocket, prioritizing poses with pyranylmethoxy groups oriented toward Lys-868 ().

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds (e.g., between the nicotinamide carbonyl and Arg-534) ().

- Free Energy Calculations : Calculate ΔG binding using MM-PBSA to rank analogs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。